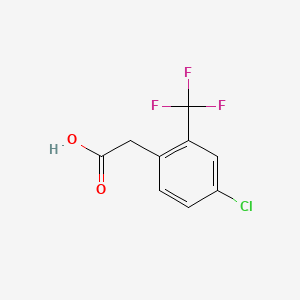

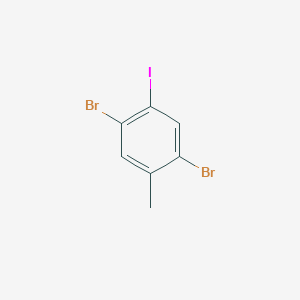

![molecular formula C7H13NO B2678458 Octahydropyrano[4,3-b]pyrrole CAS No. 1517624-23-5](/img/structure/B2678458.png)

Octahydropyrano[4,3-b]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octahydropyrano[4,3-b]pyrrole is a heterocyclic compound . It has a molecular weight of 127.19 and its IUPAC name is octahydropyrano[4,3-b]pyrrole . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrano[3,4-c]pyrroles has been studied . One of the main approaches to the preparation of a condensed pyrano[3,4-c]pyrrole system is the addition of a pyran ring to an already existing pyrrole ring . For this purpose, reactions of intramolecular heterocyclization involving the O-nucleophilic center are used .Molecular Structure Analysis

The InChI code for Octahydropyrano[4,3-b]pyrrole is 1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[3,4-c]pyrroles have been explored . For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring is obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol . TsCl is used to initiate the cyclization in the presence of Et3N and a catalytic amount of DMAP .Physical And Chemical Properties Analysis

Octahydropyrano[4,3-b]pyrrole is a liquid . It has a molecular weight of 127.19 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Stereoselective Synthesis : Octahydropyrano[3,2-b]pyrrole derivatives are synthesized via a double reductive amination process, offering a pathway to novel fused N-heterobicyclic compounds with high stereoselectivity (Ma et al., 2013).

Formation of 2-Amino-C-Glycosides : A study describes the preparation of 2-amino-C-glycosides from hexahydro-2H-furo[3,2-b]pyrrole and octahydropyrano[3,2-b]pyrrole systems, involving a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism (Francisco et al., 2007).

Enantioselective Cycloaddition for Pyrrolidine Derivatives : A highly diastereo- and enantioselective cycloaddition process of 2,2′-diester aziridines with 3,4-dihydropyran derivatives yields various optically active octahydropyrano[2,3-c]pyrrole and 3-methoxypyrrolidine derivatives (Liao et al., 2017).

Synthesis of Octahydropyrano[2,3-b]pyridine Ring System : Research on the synthesis of the octahydropyrano[2,3-b]pyridine ring system, a component of the natural alkaloid 'upenamide, shows stereoselective construction and analysis of diastereoisomers (Maia et al., 2004).

Stannous Chloride-Induced Synthesis : An efficient stannous chloride-induced deacetalisation–cyclisation procedure is used for the stereoselective synthesis of the octahydropyrano[2,3-b]pyridine DE core of 'upenamide (Ménard‐Moyon & Taylor, 2007).

Prins Cyclization for Synthesis : A Prins cyclization method is used for synthesizing octahydropyrano[3,4-c]pyridine and hexahydrofuro[3,4-c]pyrrole derivatives, highlighting novel synthetic routes (Reddy et al., 2014).

Biological and Pharmaceutical Applications

Inhibitor of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine derivatives have been studied as IAP antagonists, demonstrating significant in vivo effects in increasing tumor necrosis factor-alpha mRNA, indicating potential for cancer treatment (Asano et al., 2013).

Antiviral Activity : Alkaloid-like annulated pyrano[4,3-b]pyrroles have been evaluated for antiviral activity against Vaccinia virus. The study found that compounds more resistant to hydrolysis exhibited greater antiviral activity (Khramtsova et al., 2021).

Safety and Hazards

Octahydropyrano[4,3-b]pyrrole is classified as a dangerous substance . It has hazard statements H227, H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRAYHEVWKPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1COCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydropyrano[4,3-b]pyrrole | |

CAS RN |

1517624-23-5 |

Source

|

| Record name | octahydropyrano[4,3-b]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

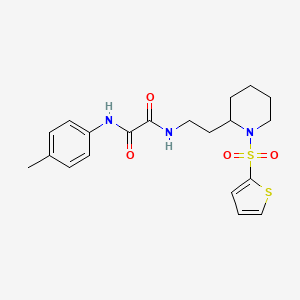

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2678375.png)

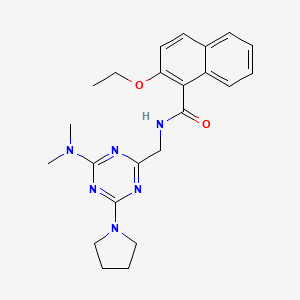

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)

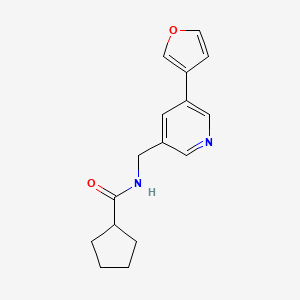

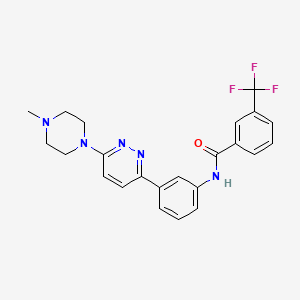

![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2678391.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)